Cas no 1507028-61-6 (5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one)

5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a brominated dihydropyrimidinone derivative with a methoxymethyl substituent at the 2-position. This heterocyclic compound is of interest in medicinal and synthetic chemistry due to its structural versatility, serving as a key intermediate in the development of pharmacologically active molecules. The bromo group at the 5-position enhances reactivity for further functionalization via cross-coupling or nucleophilic substitution reactions, while the methoxymethyl moiety offers stability and potential for derivatization. Its rigid pyrimidinone core contributes to binding interactions in biological systems, making it valuable for drug discovery and agrochemical research. The compound's well-defined reactivity profile supports its use in targeted synthetic applications.
5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one structure
1507028-61-6 structure
商品名:5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
CAS番号:1507028-61-6
MF:C6H7BrN2O2
メガワット:219.035980463028
CID:6216572
PubChem ID:66315126

5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
    • EN300-1270133
    • Z3003403080
    • 5-bromo-2-(methoxymethyl)-1H-pyrimidin-6-one
    • CHEMBL4931907
    • AKOS015659603
    • 1507028-61-6
    • 5-bromo-2-(methoxymethyl)pyrimidin-4-ol
    • インチ: 1S/C6H7BrN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10)
    • InChIKey: RQHQVTDNTWVZAO-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(COC)NC1=O

計算された属性

  • せいみつぶんしりょう: 217.96909g/mol
  • どういたいしつりょう: 217.96909g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 50.7Ų

5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1270133-2.5g
5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
1507028-61-6 95%
2.5g
$1454.0 2023-07-06
Enamine
EN300-1270133-0.1g
5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
1507028-61-6 95%
0.1g
$257.0 2023-07-06
Enamine
EN300-1270133-0.5g
5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
1507028-61-6 95%
0.5g
$579.0 2023-07-06
Aaron
AR0286XS-100mg
5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
1507028-61-6 95%
100mg
$379.00 2025-02-15
Aaron
AR0286XS-10g
5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
1507028-61-6 95%
10g
$4413.00 2023-12-16
1PlusChem
1P0286PG-5g
5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
1507028-61-6 95%
5g
$2722.00 2023-12-21
Enamine
EN300-1270133-1.0g
5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
1507028-61-6 95%
1.0g
$743.0 2023-07-06
Enamine
EN300-1270133-5000mg
5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
1507028-61-6 95.0%
5000mg
$2152.0 2023-10-02
Enamine
EN300-1270133-10000mg
5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
1507028-61-6 95.0%
10000mg
$3191.0 2023-10-02
Enamine
EN300-1270133-50mg
5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
1507028-61-6 95.0%
50mg
$174.0 2023-10-02

5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one 関連文献

5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-oneに関する追加情報

5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one: A Comprehensive Overview

5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one, also known by its CAS registry number CAS No. 1507028-61-6, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and potential applications in drug development. The structure of this compound features a pyrimidine ring system with a bromine substituent at the 5-position and a methoxymethyl group at the 2-position, along with a ketone functionality at the 4-position. These structural elements contribute to its unique chemical properties and reactivity.

The synthesis of 5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions, often utilizing intermediates such as aldehydes or ketones to construct the dihydropyrimidine ring. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, leveraging catalytic systems and green chemistry principles. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps in its synthesis, such as cyclization reactions or cross-coupling processes.

In terms of biological activity, 5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has been studied for its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, making them attractive targets for therapeutic intervention in diseases such as cancer. Preliminary studies have shown that this compound exhibits moderate inhibitory activity against certain kinase targets, suggesting its potential as a lead compound for further optimization. Additionally, its bromine substituent may contribute to its pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Recent research has also focused on the modification of this compound to enhance its bioavailability and efficacy. For example, scientists have explored the introduction of additional functional groups or stereochemical modifications to improve its interaction with target proteins. These efforts are part of a broader trend in medicinal chemistry toward rational drug design, where structural modifications are guided by computational modeling and experimental data.

The application of 5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics or as a precursor for advanced materials. Researchers have investigated its ability to form self-assembled monolayers or integrate into polymer systems, highlighting its versatility across multiple disciplines.

In conclusion, 5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a multifaceted compound with promising applications in both therapeutic development and materials science. Its structure lends itself to a wide range of chemical transformations, enabling researchers to explore novel functionalities and optimize its properties for specific applications. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound remains an exciting area of focus for scientists across various fields.

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